(2-Adamantylmethyl)amine hydrochloride
Description
Historical Context of Adamantane (B196018) Synthesis and Functionalization
The existence of adamantane, a tricyclic hydrocarbon with the formula C₁₀H₁₆, was first postulated in 1924 by H. Decker. researchgate.net However, it was not until 1933 that it was discovered and isolated from petroleum by Czech chemists S. Landa, V. Machacek, and M. Mzourek. nih.govontosight.ai The amount isolated was minuscule, which limited its study. ontosight.ai The first laboratory synthesis was achieved by Vladimir Prelog in 1941, but the process was inefficient, yielding only a very small amount of the compound. nih.govontosight.ai
A significant breakthrough occurred in 1957 when Paul von Ragué Schleyer developed a much more practical method for synthesis. Schleyer's process involved the Lewis acid-catalyzed rearrangement of dicyclopentadiene, which dramatically increased the yield and made adamantane readily available for widespread chemical investigation. nih.govontosight.ai This accessibility spurred extensive research into the functionalization of the adamantane cage. ontosight.ai Early functionalization efforts, such as bromination, paved the way for the creation of a wide array of derivatives. cymitquimica.com The discovery that one of these simple derivatives, 1-aminoadamantane hydrochloride (amantadine), possessed potent antiviral activity in the 1960s marked the birth of the medicinal chemistry of adamantane derivatives and has fueled research to this day. ontosight.aicymitquimica.com
Structural and Topological Significance of the Adamantane Moiety in Organic Chemistry
Adamantane is the simplest diamondoid, meaning the spatial arrangement of its carbon atoms is the same as in the diamond crystal lattice. nih.gov Its structure consists of three fused cyclohexane (B81311) rings in the chair conformation, resulting in a highly symmetrical, rigid, and virtually strain-free molecule. researchgate.netnih.gov This cage-like structure is unique in organic chemistry and imparts several important properties.
The adamantane moiety is notably lipophilic, a characteristic that is often exploited in medicinal chemistry. cymitquimica.com By incorporating this bulky, fat-soluble group into a drug molecule, chemists can enhance its ability to cross cell membranes and improve its pharmacokinetic profile. ontosight.ai The rigidity of the adamantane cage also serves as a robust, non-metabolizable scaffold, protecting adjacent functional groups from degradation and providing a fixed orientation for interaction with biological targets. mdpi.com This combination of high lipophilicity, stability, and structural rigidity makes adamantane a valuable building block and a "lipophilic bullet" in the design of new materials and therapeutic agents. ontosight.aimdpi.com
Overview of Adamantane Amines in Contemporary Chemical Research
Adamantane amines represent a critical class of compounds in modern chemical and pharmaceutical research. The journey began with the serendipitous discovery of the antiviral properties of amantadine (B194251) against influenza A. cymitquimica.comnih.gov This led to the development of other antiviral drugs like rimantadine (B1662185) and tromantadine. mdpi.com The applications of adamantane amines are not limited to antiviral agents; memantine (B1676192) (1-amino-3,5-dimethyladamantane) is an important drug used to treat the symptoms of neurodegenerative conditions like Alzheimer's disease. researchgate.net
Contemporary research continues to explore the vast potential of adamantane amines. Scientists are designing and synthesizing novel derivatives for a wide range of biological activities, including antibacterial, antidiabetic, and anticancer properties. mdpi.comchemicalbook.com The adamantane scaffold is used as a pharmacophore to design new drugs and to modify existing ones to enhance their efficacy. mdpi.com For instance, adamantane-substituted purines have been developed as potential anticancer agents that inhibit cyclin-dependent kinases. chemicalbook.com The ongoing synthesis and evaluation of new adamantane amines underscore their enduring importance in the quest for novel therapeutics. nih.govmdpi.com
Scope and Significance of (2-Adamantylmethyl)amine Hydrochloride in Academic Investigations
While the 1-substituted (bridgehead) adamantane amines like amantadine and memantine are well-studied, research into 2-substituted (bridge) adamantane derivatives offers a different avenue for structural and pharmacological exploration. This compound, which features an aminomethyl group at a secondary carbon of the adamantane cage, is a member of this less-explored class.
The significance of this compound in academic research lies in its potential to exhibit novel biological activities, stemming from the specific orientation of the amine functionality. Unlike the symmetrical 1-aminoadamantane, the substitution at the 2-position creates a chiral center, offering possibilities for stereospecific interactions with biological targets. Research into related 2-adamantyl-containing amines has suggested potential for antiviral, analgesic, and antidiabetic activities. For example, studies on 2-adamantylethylamines have shown them to be effective in binding to the NMDA receptor, indicating potential as analgesics. Therefore, this compound serves as a valuable chemical intermediate and a target for synthesis in studies aimed at developing new therapeutic agents with potentially unique pharmacological profiles compared to their 1-substituted counterparts.
Detailed Research Findings
While specific, in-depth academic studies focusing solely on this compound are not widely published, its chemical properties are documented, and its synthesis and potential utility can be understood from research on closely related 2-adamantyl amines.
The table below summarizes the known physicochemical properties of this compound, gathered from chemical supplier data.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀ClN |
| Molecular Weight | 201.74 g/mol |
| Appearance | Solid |
| Purity | Typically ≥97% |
| InChI Key | GWMZVTHBQOZBAG-UHFFFAOYSA-N |
Research into the synthesis of related 2-adamantyl-containing amines provides insight into the methodologies that could be applied to produce (2-Adamantylmethyl)amine. A 2022 study by Novakov et al. explored the reduction of various unsaturated nitriles containing the 2-adamantyl fragment to yield the corresponding saturated amines. This work highlights the challenges and successes in creating amines at the 2-position of the adamantane core.
The following table summarizes findings from this study, demonstrating the synthesis of various 2-adamantyl amines via the reduction of nitriles using lithium aluminum hydride (LiAlH₄). This data illustrates the types of yields and conditions relevant to the synthesis of compounds in this class.
| Starting Nitrile Precursor | Resulting Amine Product | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 2-(Adamantan-2-ylidene)acetonitrile | 2-(Adamantan-2-yl)ethan-1-amine | 4 | 85 |
| 2-(Adamantan-2-ylidene)propanenitrile | 2-(Adamantan-2-yl)propan-1-amine | 4 | 82 |
| 2-(Adamantan-2-ylidene)-3-methylbutanenitrile | 2-(Adamantan-2-yl)-3-methylbutan-1-amine | 6 | 80 |
| 2-(Adamantan-2-ylidene)-3,3-dimethylbutanenitrile | 2-(Adamantan-2-yl)-3,3-dimethylbutan-1-amine | 8 | 81 |
This research demonstrates that the synthesis of 2-adamantyl amines is feasible with good yields, although the presence of bulky substituents can slow the reaction. The resulting amines, including structural analogs of (2-Adamantylmethyl)amine, are considered promising candidates for pharmacological screening due to predicted antiviral, analgesic, and antidiabetic activities.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-adamantylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N.ClH/c12-6-11-9-2-7-1-8(4-9)5-10(11)3-7;/h7-11H,1-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMZVTHBQOZBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507369 | |
| Record name | 1-(Tricyclo[3.3.1.1~3,7~]decan-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79671-78-6 | |
| Record name | NSC193429 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193429 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Tricyclo[3.3.1.1~3,7~]decan-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | adamantan-2-ylmethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Adamantylmethyl Amine Hydrochloride and Analogous Adamantane Amines
Direct Amination Approaches to Adamantane (B196018) Skeletons
Direct amination of the adamantane skeleton represents an atom-economical and efficient approach to synthesizing adamantane amines. This strategy involves the direct conversion of a C-H bond on the adamantane ring to a C-N bond. While challenging due to the inherent inertness of adamantane's C-H bonds, several methods have been explored.
One approach involves the direct C-H amination of adamantane using nitrogen-containing reagents under oxidative conditions. These reactions often proceed via radical or nitrene intermediates. For instance, the use of metal catalysts in conjunction with aminating agents can facilitate the direct introduction of an amino group. However, these methods can sometimes suffer from a lack of regioselectivity, yielding a mixture of 1- and 2-substituted adamantane derivatives.
Another strategy is the amination of pre-functionalized adamantanes, such as haloadamantanes. For example, 1-bromoadamantane (B121549) can undergo direct amination with various amines. A patented method describes the preparation of aminated bridgehead polycyclic hydrocarbons by reacting bridgehead halo polycyclic hydrocarbons with lithium metal, followed by amination of the resulting lithio compounds. google.com This approach, however, is generally more applicable to the bridgehead positions (1- and 3-) of the adamantane core.
Multi-step Synthetic Sequences for Adamantane Amine Hydrochlorides
Multi-step synthetic sequences offer greater control over regioselectivity and are commonly employed for the synthesis of specific adamantane amine isomers, including (2-Adamantylmethyl)amine hydrochloride. These methods typically involve the construction of a functional group handle on the adamantane skeleton, which is then converted to the desired amine.
Strategies Involving Amide Intermediates and Subsequent Reduction
A widely used and versatile method for the synthesis of adamantane amines involves the formation of an amide intermediate followed by its reduction. This two-step process allows for the purification of the intermediate amide, often leading to a higher purity of the final amine.
The synthesis of the amide precursor can be achieved through various standard organic transformations. For instance, adamantane carboxylic acids can be converted to their corresponding acid chlorides, which then react with ammonia (B1221849) or a primary amine to form the amide. Alternatively, the Ritter reaction, as discussed in the next section, is a powerful method for generating N-adamantyl amides.
Once the amide is obtained, it can be reduced to the corresponding amine using a variety of reducing agents. Lithium aluminum hydride (LiAlH4) is a common and effective reagent for this transformation. For example, the reduction of unsaturated nitriles containing the 2-adamantyl fragment with lithium aluminum hydride has been shown to simultaneously reduce the double bond and the nitrile group to yield 2-adamantyl-containing amines. researchgate.net Similarly, adamantane-substituted amides can be reduced to their corresponding amines using reagents like borane-tetrahydrofuran (B86392) complex (BH3·THF). strath.ac.uk
A study on the synthesis of 2-adamantyl-containing amines demonstrated the reduction of unsaturated nitriles with both lithium aluminum hydride and a nickel-aluminum alloy. researchgate.net The choice of reducing agent and reaction conditions can influence the yield and selectivity of the reaction.
Table 1: Examples of Amide Reduction for the Synthesis of Adamantane Amines
| Starting Amide | Reducing Agent | Product Amine | Reference |
| Adamantane-substituted amides | BH3·THF | Adamantane-substituted amines | strath.ac.uk |
| Unsaturated nitriles with 2-adamantyl fragment | LiAlH4 | 2-Adamantyl-containing amines | researchgate.net |
| Unsaturated nitriles with 2-adamantyl fragment | Ni/Al alloy | 2-Adamantyl-containing amines | researchgate.net |
Ritter-Type Reaction Pathways and Hydrolysis
The Ritter reaction is a powerful tool for the synthesis of N-alkyl amides from alkenes or alcohols in the presence of a nitrile and a strong acid. This reaction is particularly well-suited for the adamantane system, as the adamantyl cation is a stable carbocation intermediate. The resulting N-adamantyl amide can then be hydrolyzed to the corresponding primary amine.
This pathway is especially useful for synthesizing amines at the bridgehead positions of the adamantane core, such as 1-aminoadamantane (amantadine). The reaction typically involves treating an adamantane alcohol, such as 1-adamantanol, with a nitrile, like acetonitrile (B52724), in the presence of a strong acid like sulfuric acid. This generates the N-(1-adamantyl)acetamide, which upon hydrolysis with a strong base or acid, yields 1-aminoadamantane.
The Ritter reaction has also been applied to the synthesis of 2-aminoadamantane (B82074) derivatives. For instance, the reaction of 2-methyladamantan-2-ol with various nitriles in the presence of concentrated sulfuric acid leads to the stereoselective formation of the corresponding N-substituted-2-methyladamantyl-2-amides. ias.ac.in Similarly, the reaction of 2-(2-hydroxyphenyl)-2-adamantanol with acetonitrile in the presence of sulfuric acid yields the classic Ritter reaction product, a secondary amide. mdpi.com
Following the formation of the N-adamantyl acetamide (B32628), hydrolysis is required to liberate the free amine. This can be achieved under either acidic or basic conditions. For example, hydrolysis of N-(1-adamantyl)acetamide is a key step in many reported syntheses of amantadine (B194251). While the Ritter reaction is a robust method, the hydrolysis step can sometimes be challenging for sterically hindered amides.
Table 2: Examples of Ritter Reactions for the Synthesis of Adamantane Amine Precursors
| Adamantane Precursor | Nitrile | Product Amide | Reference |
| 2-Methyladamantan-2-ol | Various nitriles | N-substituted-2-methyladamantyl-2-amides | ias.ac.in |
| 2-(2-Hydroxyphenyl)-2-adamantanol | Acetonitrile | N-(2-(2-hydroxyphenyl)adamantan-2-yl)acetamide | mdpi.com |
| 1-Hydroxymethyladamantane | Acetonitrile | N-3-homoadamantyl acetamide and N-1-adamantylmethyl acetamide | nih.gov |
Cyclodehydration Reactions for Adamantane Amine Derivatives
Cyclodehydration reactions represent another synthetic avenue for constructing the adamantane skeleton and incorporating an amino group. These reactions typically involve the intramolecular cyclization of a suitably functionalized precursor to form the rigid tricyclic adamantane core.
One example of such a strategy involves the synthesis of 1,2-disubstituted adamantane derivatives through the construction of the adamantane framework from bicyclic precursors. nih.gov Enamine chemistry has also been utilized in the synthesis of adamantane derivatives from α,β-unsaturated acid chlorides and 4,4-disubstituted cyclohexanone (B45756) enamines. psu.edu These methods often involve complex, multi-step sequences where the adamantane ring system is formed through intramolecular condensation or cyclization reactions. While powerful for creating complex adamantane structures, these methods are generally less direct for the synthesis of simple adamantane amines like (2-Adamantylmethyl)amine compared to the previously discussed methods.
Green Chemistry Principles in Adamantane Amine Synthesis
The application of green chemistry principles to the synthesis of adamantane amines is an area of growing interest, aiming to develop more environmentally benign and sustainable processes. Key aspects of green chemistry include the use of safer solvents, minimizing waste, and developing one-pot procedures to reduce the number of synthetic steps and purification processes.
One-Pot Synthetic Procedures
One-pot syntheses are highly desirable from a green chemistry perspective as they reduce reaction time, energy consumption, and the use of solvents and reagents. In the context of adamantane amine synthesis, a one-pot reductive amination of an adamantane aldehyde or ketone would be an ideal approach.
Reductive amination, which combines the formation of an imine and its subsequent reduction in a single reaction vessel, is a prime example of a one-pot process. A novel, green, and catalyst-free method has been developed for the one-pot reductive amination of various carbonyl compounds using sodium borohydride (B1222165) in glycerol (B35011) as a green solvent. ias.ac.in This method has been applied to a range of aldehydes and amines, demonstrating its potential for the synthesis of adamantane amines. Another efficient one-pot protocol for the reductive amination of aldehydes utilizes thiamine (B1217682) hydrochloride as a green catalyst under solvent-free conditions. researchgate.net
Furthermore, a one-pot synthesis of polycarboxylic acids of the adamantane type has been reported, showcasing the feasibility of multi-step transformations in a single pot for adamantane derivatives. samgtu.ruresearchgate.net While a specific one-pot synthesis for this compound is not prominently reported, the existing methodologies for one-pot reductive aminations provide a strong foundation for the development of such a process. The direct reductive amination of 2-adamantanecarboxaldehyde with ammonia or a protected amine source, followed by in-situ formation of the hydrochloride salt, would represent a highly efficient and green synthetic route.
Atom-Economical and Chemo-Selective Transformations
In the pursuit of sustainable chemical synthesis, atom economy and chemo-selectivity are paramount. For the synthesis of adamantane amines, this involves maximizing the incorporation of atoms from reactants into the final product and selectively functionalizing specific positions on the adamantane nucleus.
One approach to achieving atom economy is through catalytic C-H amination, which avoids the need for pre-functionalized substrates. While direct C-H amination of the adamantane methylene (B1212753) bridge remains a challenge, catalytic systems have been developed for the functionalization of the more reactive bridgehead positions. These methods can be adapted to introduce nitrogen-containing functionalities that can then be elaborated to the desired amine.
Chemo-selective transformations are crucial when dealing with substituted adamantanes. For instance, in a molecule with multiple reactive sites, a selective reaction at a specific position is necessary to avoid the formation of undesired byproducts. The development of catalysts with high selectivity for specific C-H bonds on the adamantane scaffold is an active area of research.
| Starting Material | Reagents | Intermediate | Final Product | Overall Yield | Reference |
| 1-Bromoadamantane | 1. Formamide (B127407), H₂SO₄2. aq. HCl | N-(1-adamantyl)-formamide | Amantadine hydrochloride | 88% | nih.gov |
Milder Reaction Conditions (e.g., Room Temperature, Ambient Pressure)
Traditional methods for the synthesis of adamantane derivatives often require harsh reaction conditions, such as high temperatures and pressures, and the use of strong acids or bases. Modern synthetic efforts are focused on developing methodologies that proceed under milder conditions, which can lead to improved functional group tolerance, higher yields, and reduced energy consumption.
Syntheses of adamantane derivatives at room temperature have been reported, demonstrating the feasibility of avoiding harsh thermal conditions. For example, the synthesis of certain adamantane-based esters has been achieved by reacting 1-adamantyl bromomethyl ketone with carboxylic acids in the presence of a mild base at room temperature. While not a direct synthesis of an amine, this illustrates the potential for mild conditions in adamantane chemistry.
In the context of adamantane amine synthesis, methods utilizing sonication have been developed to facilitate reactions at ambient or lower temperatures. For instance, the preparation of aminated bridgehead polycyclic hydrocarbons can be achieved by reacting a halo-polycyclic hydrocarbon with lithium metal under sonication, followed by reaction with an aminating agent. These reactions are preferably conducted between -10°C and 30°C.
Recent research has also explored the use of photocatalysis to enable C-H functionalization of adamantanes under mild conditions. These methods often utilize visible light and proceed at room temperature, offering a green alternative to traditional high-energy transformations.
Carbon-Hydrogen Functionalization Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful and efficient strategy for the synthesis of complex molecules. For the adamantane scaffold, which is rich in C-H bonds, this approach is particularly attractive.
Carbocation-Mediated Processes
Carbocation-mediated reactions are a cornerstone of adamantane chemistry. The stability of the bridgehead adamantyl carbocation makes it readily accessible under acidic conditions. This intermediate can then be trapped by various nucleophiles to introduce a wide range of functional groups.
While the bridgehead positions are the most readily functionalized via carbocationic intermediates, the generation of a carbocation at a secondary position is more challenging. However, under forcing conditions or with appropriate precursors, functionalization at the 2-position can be achieved. These processes often involve hydride abstraction followed by nucleophilic attack. The selectivity of these reactions can be influenced by the nature of the acid catalyst and the nucleophile.
Radical-Based Functionalization Methods
Radical-based C-H functionalization offers a complementary approach to carbocation-mediated processes and can provide access to different substitution patterns. The generation of an adamantyl radical, typically through hydrogen atom abstraction by a highly reactive radical species, allows for the introduction of various functional groups.
A variety of radical initiators and catalysts have been employed for the C-H functionalization of adamantane. These methods often show a preference for the tertiary bridgehead positions due to the relative stability of the resulting radical. However, by carefully selecting the reaction conditions and the hydrogen-abstracting species, functionalization of the secondary methylene positions can be achieved, albeit often with lower selectivity.
Recent advances in photoredox catalysis have provided mild and efficient methods for generating adamantyl radicals and promoting their reaction with a wide range of coupling partners. researchgate.net These reactions tolerate a variety of functional groups and can be used to install carbon-carbon and carbon-heteroatom bonds. researchgate.net
| Functionalization Method | Intermediate | Preferred Position | Key Features |
| Carbocation-Mediated | Adamantyl Carbocation | Tertiary (Bridgehead) | Acid-catalyzed, stable intermediate |
| Radical-Based | Adamantyl Radical | Tertiary (Bridgehead) | Can be initiated by various means, including photoredox catalysis |
Rearrangement Reactions in Adamantane Framework Construction
Rearrangement reactions play a crucial role in the synthesis of complex polycyclic systems, including the adamantane framework itself. These transformations can provide access to substitution patterns that are difficult to achieve through direct functionalization.
Protoadamantane-Adamantane Rearrangement
The protoadamantane-adamantane rearrangement is a key transformation for the synthesis of 1,2-disubstituted adamantane derivatives, which are precursors to compounds like (2-Adamantylmethyl)amine. nih.gov This rearrangement typically proceeds through a carbocationic intermediate and is a type of Wagner-Meerwein rearrangement. wikipedia.orglscollege.ac.in
The synthesis often begins with protoadamantan-4-one, which can be prepared from 1-adamantanol. orgsyn.org Reaction of protoadamantan-4-one with a suitable nucleophile, such as a Grignard reagent or an organolithium species, generates a tertiary alcohol. nih.gov Under acidic conditions, this alcohol can be protonated and eliminated to form a protoadamantyl carbocation. This carbocation then undergoes a skeletal rearrangement to the more stable adamantyl scaffold, resulting in a 1,2-disubstituted adamantane. nih.gov
For the synthesis of 1,2-disubstituted adamantyl amines, the Ritter reaction can be employed on the intermediate alcohol, leading to the formation of an acetamide which can then be hydrolyzed to the corresponding amine. nih.gov This strategy provides a reliable route to the 2-substituted adamantane core, which can be further modified to afford this compound. The peculiar nature of this rearrangement allows for the retention of enantiopurity, as the nucleophilic attack on the bridged carbocation intermediate occurs from the side opposite to the delocalized electrons. nih.gov
| Precursor | Key Reaction | Intermediate | Product |
| Protoadamantan-4-one | Nucleophilic addition, then acid-catalyzed rearrangement | Protoadamantyl carbocation | 1,2-Disubstituted adamantane |
Consideration of Beckmann and Hofmann Rearrangements for Amine Precursors
The Beckmann and Hofmann rearrangements are classical organic reactions that serve as powerful tools for the synthesis of amines from carbonyl compounds or their derivatives. While not the most direct routes to (2-Adamantylmethyl)amine, they represent potential pathways to valuable amine precursors from adamantane-based ketones and amides.
The Beckmann rearrangement transforms an oxime into an amide under acidic conditions. wikipedia.orgbyjus.commasterorganicchemistry.com For the synthesis of adamantane amines, this would typically involve the conversion of an adamantyl ketone to its corresponding oxime, followed by acid-catalyzed rearrangement. The resulting amide can then be hydrolyzed to yield the amine. The reaction is initiated by the protonation of the oxime's hydroxyl group, creating a good leaving group (water). byjus.com Subsequently, the alkyl group positioned anti-periplanar to the leaving group migrates to the nitrogen atom, leading to the formation of a nitrilium ion, which is then hydrated to form the amide. masterorganicchemistry.comorganic-chemistry.org The choice of acidic catalyst is broad, with reagents like sulfuric acid, polyphosphoric acid, and thionyl chloride being commonly employed. wikipedia.org The stereospecificity of the migration is a key feature of this reaction. wikipedia.org While a viable method for ring expansion in cyclic ketones to produce lactams, its application to adamantyl ketones for the preparation of linear amines like (2-Adamantylmethyl)amine would require careful selection of substrates and reaction conditions to control the migration of the bulky adamantyl group.
The Hofmann rearrangement provides a method for converting a primary amide into a primary amine with one fewer carbon atom. thermofisher.comwikipedia.org This degradation reaction is typically carried out using bromine in a basic aqueous solution. wikipedia.org The mechanism involves the deprotonation of the amide by the base, followed by reaction with bromine to form an N-bromoamide intermediate. Further deprotonation and subsequent rearrangement lead to the formation of an isocyanate, which is then hydrolyzed in the aqueous medium to the primary amine and carbon dioxide. wikipedia.org For adamantane derivatives, this could involve starting with an adamantane carboxamide. For instance, adamantane-2-carboxamide (B2981842) could theoretically be converted to a 2-aminoadamantane derivative. Variations of the reaction exist that use alternative reagents like N-bromosuccinimide (NBS) or (diacetoxyiodo)benzene (B116549) to accommodate base-sensitive substrates. thermofisher.comelsevierpure.com The Hofmann rearrangement offers a route to amines with a rearranged carbon skeleton, which must be considered when planning a synthesis for a specific target like (2-Adamantylmethyl)amine.
While these rearrangements are fundamental in organic synthesis, their application to the bulky and sterically hindered adamantane system for preparing specific amine precursors requires careful consideration of potential side reactions and rearrangement selectivity.
Amination Reactions Involving Halogenated Adamantane Precursors
A more direct approach to synthesizing adamantane amines involves the nucleophilic substitution of a halogen atom on the adamantane cage with an amine source. Halogenated adamantanes, particularly bromoadamantanes, are common starting materials due to their relative accessibility. wikipedia.org
The direct amination of 1-bromoadamantane can be challenging but has been achieved under specific conditions. For instance, heating 1-bromoadamantane with a solution of ammonia in an appropriate solvent can lead to the formation of 1-aminoadamantane. However, these reactions often require high temperatures and pressures and may result in low yields due to the steric hindrance of the adamantyl group and the potential for elimination side reactions.
A more versatile approach involves using ammonia equivalents or protected amine sources. The use of reagents like formamide followed by hydrolysis has proven effective for the synthesis of adamantane-containing amines. This method avoids the harsh conditions of direct amination with ammonia.
The reactivity of the halogenated precursor is a critical factor. Bridgehead halides (e.g., 1-bromoadamantane) are generally more reactive in nucleophilic substitutions that proceed via a carbocationic intermediate, a characteristic feature of adamantane chemistry. wikipedia.org The choice of solvent and nucleophile is crucial in directing the reaction towards the desired amine product and minimizing side reactions.
| Adamantane Precursor | Reagent | Product | Reference |
|---|---|---|---|
| 1-Bromoadamantane | Ammonia | 1-Adamantylamine | acs.org |
Nucleophilic Substitution Reactions with Acyl Chlorides and Related Electrophiles
Nucleophilic substitution reactions involving acyl chlorides are a standard method for forming amide bonds. This strategy can be employed to synthesize N-adamantyl amides, which can then be reduced to the corresponding amines. In this approach, an adamantylamine, such as 1-aminoadamantane or (2-adamantylmethyl)amine, acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride.
The reaction typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct. This method is highly efficient for creating a diverse range of N-adamantylated amides by varying the acyl chloride reactant. The resulting amides are stable compounds that can be isolated and purified before the subsequent reduction step. The reduction of the amide to the amine is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).
This two-step sequence—amide formation followed by reduction—is a versatile and widely used method for preparing more complex adamantane amines with specific substituents on the nitrogen atom. For example, reacting 1-adamantylmethylamine with various carbonyl chlorides followed by reduction provides access to a library of N-substituted (1-adamantylmethyl)amine derivatives. strath.ac.uk The reaction conditions are generally mild, and the starting materials are often readily available. strath.ac.uk
| Amine Nucleophile | Acyl Chloride Electrophile | Amide Product | Reference |
|---|---|---|---|
| 1-Adamantylamine | Adamantane-1-carbonyl chloride | N-(1-Adamantyl)adamantane-1-carboxamide | strath.ac.uk |
| 1-Adamantylmethylamine | Benzoyl chloride | N-(1-Adamantylmethyl)benzamide | strath.ac.uk |
| 1-Aminodiamantane | Benzoyl chloride | N-(1-Diamantyl)benzamide | strath.ac.uk |
Palladium-Catalyzed Amination and Cross-Coupling Reactions
Modern synthetic chemistry has been revolutionized by the advent of transition metal-catalyzed cross-coupling reactions, and the synthesis of adamantane amines has significantly benefited from these advancements. Palladium-catalyzed amination, often referred to as the Buchwald-Hartwig amination, has emerged as a powerful and general method for forming carbon-nitrogen bonds. nih.govdntb.gov.ua
This methodology allows for the coupling of halogenated adamantanes with a wide variety of amines or the coupling of adamantylamines with aryl or heteroaryl halides. nih.govresearchgate.net The reaction is typically catalyzed by a palladium(0) complex, which is generated in situ from a palladium(II) precatalyst like Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)). The catalytic cycle involves the oxidative addition of the aryl or adamantyl halide to the Pd(0) center, followed by coordination of the amine, deprotonation by a base (commonly a sterically hindered alkoxide like sodium tert-butoxide), and finally, reductive elimination to afford the desired amine product and regenerate the Pd(0) catalyst.
A crucial component of these reactions is the choice of ligand, which stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthalene) and DavePhos (2-dicyclohexylphosphino-2'-dimethylaminobiphenyl), have proven to be highly effective in promoting the amination of sterically demanding substrates like adamantane derivatives. nih.gov
This method has been successfully applied to the synthesis of various adamantane-containing amines by reacting adamantylamines with dihalogenated heterocycles, demonstrating the versatility of this approach for creating complex molecules with potential pharmacological activity. nih.govresearchgate.net The reaction conditions can often be tuned to achieve selective mono- or di-amination of dihalogenated substrates. nih.gov
| Adamantane Amine | Halide Substrate | Catalyst System (Catalyst/Ligand/Base) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| (Adamantan-1-ylmethyl)amine | 2,8-Dichloroquinoline | Pd(dba)₂ / BINAP / t-BuONa | 8-Chloro-N-(adamantan-1-ylmethyl)quinolin-2-amine | 64 | nih.gov |
| N-Butyl-1-(adamantan-1-yl)methanamine | 2,8-Dichloroquinoline | Pd(dba)₂ / BINAP / t-BuONa | N-(Adamantan-1-ylmethyl)-N-butyl-8-chloroquinolin-2-amine | 52 | nih.gov |
| 1-Aminoadamantane | 1-Bromo-3-chlorobenzene | Pd₂(dba)₃ / P(t-Bu)₃ / NaOBu-t | N-(3-Chlorophenyl)adamantan-1-amine | 23 | researchgate.net |
| 2-Aminoadamantane | 1-Bromo-3-chlorobenzene | Pd₂(dba)₃ / XPhos / NaOBu-t | N-(3-Chlorophenyl)adamantan-2-amine | 85 | researchgate.net |
Advanced Spectroscopic and Structural Elucidation of 2 Adamantylmethyl Amine Hydrochloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules. For (2-Adamantylmethyl)amine hydrochloride, ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the placement of the aminomethyl group, while 2D techniques can reveal through-space atomic proximities.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is expected to be complex due to the low symmetry of the 2-substituted adamantane (B196018) cage. Unlike the simple two-signal spectrum of adamantane itself, the protons in this compound are chemically non-equivalent, leading to a crowded spectrum, typically in the 1.5-2.5 ppm range for the cage protons.
The key signals would include:
Adamantane Cage Protons: A series of overlapping multiplets corresponding to the methine (CH) and methylene (B1212753) (CH₂) protons of the adamantane core. The substitution at the C-2 position renders the cage protons diastereotopic, resulting in a complex splitting pattern.
Methylene Bridge Protons (-CH₂-N): A signal, likely a doublet, corresponding to the two protons of the methylene group connecting the adamantane cage to the amine. Its chemical shift would be influenced by the adjacent positively charged ammonium (B1175870) group.
Ammonium Protons (-NH₃⁺): A broad signal for the three protons of the ammonium group. Its chemical shift and appearance are highly dependent on the solvent, concentration, and temperature due to chemical exchange with residual water.
Illustrative ¹H NMR Data for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|
| Adamantane CH & CH₂ | 1.50 - 2.50 | Multiplets (m) | Complex, overlapping signals due to the rigid cage structure and lack of symmetry. |
| -CH₂-NH₃⁺ | ~2.8 - 3.2 | Doublet (d) | Shifted downfield due to the electron-withdrawing effect of the ammonium group. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides a clear map of the carbon framework. For this compound, the C-2 substitution breaks the symmetry of the adamantane cage, resulting in more than the two signals seen for unsubstituted adamantane (which appear at approximately 28.5 and 37.9 ppm). Ten distinct signals are expected for the ten carbons of the adamantane cage, plus an additional signal for the aminomethyl carbon.
The expected signals are:
Adamantane Carbons: Signals for the bridgehead (CH) and secondary (CH₂) carbons. The carbon atom directly bonded to the side chain (C-2) will have a distinct chemical shift compared to other secondary carbons.
Methylene Carbon (-CH₂-N): The signal for the carbon of the aminomethyl group, typically appearing in the 40-50 ppm range.
Illustrative ¹³C NMR Data for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Adamantane CH (Bridgehead) | 28 - 40 | Multiple signals due to asymmetry. |
| Adamantane CH₂ (Secondary) | 28 - 40 | Multiple signals, including the distinct C-2 carbon. |
Two-Dimensional NMR Techniques (e.g., ROESY)
Two-dimensional NMR techniques, such as Rotating-frame Overhauser Effect Spectroscopy (ROESY), are invaluable for elucidating the spatial relationships between protons that are close in space but not necessarily connected through bonds. A ROESY spectrum yields through-space correlations via spin-spin relaxation and can confirm the stereochemistry and conformation of a molecule.
For this compound, a ROESY experiment would be expected to show cross-peaks between:
The protons of the aminomethyl group (-CH₂-N).
The adjacent protons on the adamantane cage, particularly the proton at the C-2 position and protons on neighboring carbons.
These correlations would definitively confirm the attachment of the aminomethyl group to the C-2 position of the adamantane skeleton and help to assign the complex proton signals of the cage.
Table of Expected ROESY Correlations
| Proton Group 1 | Proton Group 2 | Expected Correlation? | Structural Implication |
|---|---|---|---|
| -CH₂-NH₃⁺ | Adamantane H-2 | Yes | Confirms proximity and connectivity at the C-2 position. |
| -CH₂-NH₃⁺ | Adamantane H-1, H-3 | Yes | Indicates spatial proximity to the bridgehead protons. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar and ionic compounds like amine hydrochlorides. In positive ion mode ESI-MS, this compound is expected to be readily detected. The primary ion observed would correspond to the protonated free amine, [(M+H)⁺], where M is the neutral free base (C₁₁H₁₉N). The chloride ion is not typically observed in positive ion mode.
The expected molecular ion for the free base (2-Adamantylmethyl)amine would have a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of an ion. For this compound, HRMS would be used to confirm the elemental composition of the protonated molecule. The precise mass measurement would distinguish it from other compounds with the same nominal mass.
Expected Mass Spectrometry Data
| Technique | Ion | Expected m/z (Nominal) | Expected m/z (Exact Mass) | Formula |
|---|---|---|---|---|
| ESI-MS | [M+H]⁺ | 166 | 166.1596 | C₁₁H₂₀N⁺ |
The fragmentation of the adamantane cage under harsher ionization conditions or in tandem MS (MS/MS) experiments typically involves characteristic losses of hydrocarbon fragments, with the adamantyl cation often being a stable and prominent fragment.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. In the analysis of this compound, derivatization is often a necessary step to increase the volatility and thermal stability of the compound, as primary amines can exhibit poor chromatographic peak shape. helsinki.fi The hydrochloride salt itself is non-volatile and must be converted to the free base or a suitable derivative before GC-MS analysis. nih.gov
Upon successful volatilization and passage through the GC column, the separated analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its fragments are then detected, providing a unique mass spectrum that serves as a chemical fingerprint.
The fragmentation of adamantane derivatives in mass spectrometry is well-documented. researchgate.net The rigid adamantane cage is relatively stable, and its fragmentation often leads to characteristic ions. nih.gov For (2-Adamantylmethyl)amine, the fragmentation pattern is expected to be influenced by both the adamantane cage and the aminomethyl group. Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org This would lead to the formation of a stable iminium ion.
Expected Fragmentation Pattern for (2-Adamantylmethyl)amine:
A hypothetical fragmentation pattern for the free base, (2-Adamantylmethyl)amine, following electron ionization is presented below. The initial molecule is ionized to form the molecular ion [M]+•. Subsequent fragmentation can occur through several pathways.
Alpha-Cleavage: The most probable fragmentation pathway for primary amines is the cleavage of the bond alpha to the nitrogen atom. libretexts.org In this case, it would be the bond between the adamantane ring and the methylamine (B109427) group. This would result in the loss of an adamantyl radical and the formation of a resonance-stabilized CH2=NH2+ ion at m/z 30.
Loss of the Amino Group: Cleavage of the C-N bond can lead to the loss of an •NH2 radical, resulting in an adamantylmethyl cation.
Fragmentation of the Adamantane Cage: The adamantane cage itself can undergo fragmentation, leading to a series of characteristic hydrocarbon ions.
A plausible fragmentation scheme is illustrated in the table below.
| Ion | m/z (Mass-to-Charge Ratio) | Proposed Structure/Origin |
| [C11H19N]+• | 165 | Molecular Ion |
| [C10H15]+ | 135 | Loss of •CH2NH2 |
| [CH4N]+ | 30 | Alpha-cleavage product (CH2=NH2+) |
It is important to note that the actual mass spectrum may be more complex, with additional peaks arising from rearrangements and further fragmentation of the primary ions. The presence of the hydrochloride salt would not be observed in the GC-MS spectrum, as the analysis is performed on the volatile free base or a derivative.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique used for the analysis of large, non-volatile, and thermally labile molecules. While GC-MS is suitable for volatile compounds, MALDI-TOF offers an alternative for the direct analysis of molecules like this compound without the need for derivatization.
In a typical MALDI-TOF experiment, the analyte is co-crystallized with a large excess of a matrix compound, which is a small organic molecule that strongly absorbs laser energy at a specific wavelength. The mixture is then irradiated with a pulsed laser. The matrix absorbs the laser energy, leading to the desorption and ionization of both the matrix and the analyte molecules. The soft nature of this ionization process results in minimal fragmentation, with the predominant ion observed in the mass spectrum being the protonated molecule [M+H]+.
For this compound, the expected primary ion in the MALDI-TOF mass spectrum would be the protonated form of the free amine, [C11H19N + H]+, with a mass-to-charge ratio corresponding to the intact cation. This makes MALDI-TOF particularly useful for determining the molecular weight of the compound with high accuracy.
The choice of matrix is crucial for successful MALDI-TOF analysis. Common matrices for the analysis of small molecules include α-cyano-4-hydroxycinnamic acid (CHCA), sinapinic acid (SA), and 2,5-dihydroxybenzoic acid (DHB). The selection of the optimal matrix depends on the chemical properties of the analyte.
While fragmentation is generally limited in MALDI-TOF, some degree of fragmentation can be induced by increasing the laser fluence. This can provide some structural information, although it is typically less extensive than the fragmentation observed in electron ionization mass spectrometry.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for the identification of functional groups within a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its constituent chemical bonds. The spectrum can be broadly divided into regions characteristic of the adamantane cage, the amine group, and the hydrochloride salt.
The adamantane cage has a highly symmetric and rigid structure, which gives rise to a series of characteristic IR absorption bands. researchgate.net These include C-H stretching vibrations of the CH and CH2 groups, as well as various bending, rocking, and wagging vibrations of the CH2 groups and skeletal deformations of the cage itself. aip.org
The primary amine group (-NH2) also has distinct vibrational modes. In the form of a hydrochloride salt, this group exists as an ammonium ion (-NH3+). This results in a significant shift in the positions of the N-H stretching and bending vibrations compared to the free amine.
Characteristic IR Absorption Bands for this compound:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
| N-H Stretching (Ammonium) | 3200 - 2800 | Broad and strong absorption due to the stretching of the N-H bonds in the -NH3+ group. |
| C-H Stretching (Adamantane) | 3000 - 2850 | Sharp, strong absorptions corresponding to the symmetric and asymmetric stretching of C-H bonds in the CH and CH2 groups of the adamantane cage. researchgate.net |
| N-H Bending (Ammonium) | 1600 - 1500 | Medium to strong absorption from the asymmetric and symmetric bending of the N-H bonds in the -NH3+ group. |
| C-H Bending (Adamantane) | 1470 - 1440 | Scissoring and bending vibrations of the CH2 groups in the adamantane cage. researchgate.net |
| C-C Skeletal Vibrations | Below 1000 | A series of complex absorptions corresponding to the stretching and deformation of the carbon-carbon bonds within the adamantane framework. aip.org |
The presence of the broad and intense absorption in the 3200-2800 cm⁻¹ region, characteristic of the ammonium salt, is a key feature that distinguishes the hydrochloride salt from the free amine. The spectrum of the free amine would instead show two sharp peaks in the 3400-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching of the primary amine.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one.
Adamantane itself, being a saturated hydrocarbon, does not possess any chromophores that absorb in the near-UV or visible regions of the electromagnetic spectrum. Its absorption bands lie in the vacuum-ultraviolet (VUV) region, typically below 200 nm. wikipedia.org The amine group in (2-Adamantylmethyl)amine is a non-bonding (n) electron-containing auxochrome. In its non-protonated form, it can exhibit a weak n → σ* transition in the UV region. However, in the form of the hydrochloride salt, the non-bonding electrons on the nitrogen are involved in bonding with a proton, and this transition is no longer observed.
Therefore, this compound is expected to be transparent in the near-UV and visible regions (200-800 nm). Direct detection of this compound using UV-Vis spectroscopy is challenging. researchgate.net
For quantitative analysis of such compounds by UV-Vis spectrophotometry, a derivatization step is often employed to introduce a chromophore into the molecule. researchgate.net This involves reacting the primary amine with a reagent that contains a conjugated system, thereby shifting the absorption maximum to a longer, more accessible wavelength. Common derivatizing agents for primary amines include o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and dansyl chloride. The resulting derivative can then be quantified based on its absorbance at a specific wavelength.
X-ray Diffraction Analysis
The adamantane cage is a rigid, diamondoid structure. wikipedia.org X-ray diffraction studies of numerous adamantane derivatives have shown that the cage generally maintains its characteristic geometry, with C-C bond lengths and C-C-C bond angles being very similar to those in diamond. rsc.orgnih.gov
Information Obtainable from X-ray Diffraction of this compound:
| Structural Parameter | Description |
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice. |
| Space Group | The symmetry operations that describe the arrangement of molecules within the unit cell. |
| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the asymmetric unit. |
| Bond Lengths and Angles | The distances between bonded atoms and the angles between adjacent bonds, providing detailed molecular geometry. |
| Torsional Angles | The dihedral angles that describe the conformation of flexible parts of the molecule, such as the orientation of the aminomethyl group relative to the adamantane cage. |
| Intermolecular Interactions | The nature and geometry of non-covalent interactions, particularly the hydrogen bonding between the ammonium group and the chloride ions. |
Other Chromatographic and Analytical Techniques (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. nih.gov It is particularly well-suited for the analysis of amine hydrochlorides like this compound, which are not amenable to direct GC analysis.
The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a polar and ionic compound such as this compound, several HPLC modes can be employed.
Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC. It utilizes a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). researchgate.net To achieve good retention and peak shape for a basic compound like an amine, the mobile phase is often acidified with an agent like trifluoroacetic acid (TFA) or formic acid. This suppresses the ionization of residual silanol (B1196071) groups on the stationary phase and ensures that the amine is in its protonated, more water-soluble form. sielc.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for the separation of very polar compounds. It uses a polar stationary phase (e.g., bare silica (B1680970) or a bonded phase with polar functional groups) and a mobile phase with a high concentration of a less polar organic solvent, such as acetonitrile, and a small amount of water.
Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase in an RP-HPLC system. The ion-pairing reagent has a hydrophobic part and an ionic part. It forms a neutral ion pair with the charged analyte, which can then be retained and separated on a reversed-phase column.
Detection in HPLC for a compound like this compound, which lacks a strong chromophore, can be achieved using several methods:
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that can detect any non-volatile analyte.
Charged Aerosol Detection (CAD): CAD is another universal detector that is often more sensitive than ELSD.
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high sensitivity and selectivity, allowing for both quantification and structural confirmation. researchgate.net
UV Detection after Derivatization: As with UV-Vis spectroscopy, the amine can be derivatized pre- or post-column with a UV-absorbing reagent to enable detection by a standard UV detector. researchgate.netresearchgate.net
The choice of the specific HPLC method and detector will depend on the analytical requirements, such as the desired sensitivity, selectivity, and the complexity of the sample matrix.
Reaction Mechanisms and Reactivity Studies of 2 Adamantylmethyl Amine Hydrochloride
Detailed Investigation of Nucleophilic Addition-Elimination Processes
The primary amine functionality of (2-Adamantylmethyl)amine is a potent nucleophile, readily participating in nucleophilic addition-elimination reactions with carbonyl compounds, particularly acyl chlorides. This reaction is a cornerstone for the synthesis of N-(2-Adamantylmethyl)amides. The generally accepted mechanism proceeds through a two-step process: nucleophilic addition followed by elimination. savemyexams.comchemguide.co.ukchemguide.co.uk
Mechanism Breakdown:
Nucleophilic Addition: The reaction is initiated by the attack of the lone pair of electrons on the nitrogen atom of the amine on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, where the carbon-oxygen double bond is broken, and the oxygen atom acquires a negative charge. chemistrystudent.comyoutube.com The nitrogen atom, having formed a new bond, bears a formal positive charge.
Elimination: The tetrahedral intermediate is transient. The lone pair on the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as a leaving group. chemguide.co.ukchemguide.co.uk
Deprotonation: A second molecule of the amine or another base present in the reaction mixture removes a proton from the positively charged nitrogen atom, yielding the neutral amide product and the hydrochloride salt of the base. chemguide.co.uk
The bulky 2-adamantylmethyl group can sterically hinder the approach of the nucleophilic amine to the electrophilic carbonyl center, potentially slowing the reaction rate compared to less bulky primary amines. However, the fundamental mechanism remains the same.
Table 1: Key Steps in the Nucleophilic Addition-Elimination Reaction of (2-Adamantylmethyl)amine with an Acyl Chloride
| Step | Description | Intermediate/Product |
| 1 | Nucleophilic attack of the amine on the carbonyl carbon. | Tetrahedral Intermediate |
| 2 | Reformation of the carbonyl double bond and elimination of the chloride ion. | Protonated Amide |
| 3 | Deprotonation by a base (e.g., another amine molecule). | Neutral N-(2-Adamantylmethyl)amide |
Mechanisms of Imine and Schiff Base Formation
(2-Adamantylmethyl)amine, as a primary amine, reacts with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. nih.gov
The mechanism can be outlined as follows:
Nucleophilic Addition: The nitrogen atom of the amine attacks the carbonyl carbon of the aldehyde or ketone. This is often preceded by the protonation of the carbonyl oxygen under acidic conditions, which enhances the electrophilicity of the carbonyl carbon.
Proton Transfer: An intramolecular or intermolecular proton transfer occurs from the nitrogen to the oxygen atom, resulting in a neutral tetrahedral intermediate known as a carbinolamine.
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).
Dehydration: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.
Deprotonation: A base (often the solvent or the conjugate base of the acid catalyst) removes the proton from the nitrogen atom to yield the final imine product.
A study on the synthesis of a Schiff base from the related compound amantadine (B194251) (1-adamantylamine) with 3-allyl-2-hydroxybenzaldehyde (B13475) confirms this condensation mechanism. chemistrystudent.com The bulky adamantane (B196018) group does not prevent the reaction but influences the stability and properties of the resulting Schiff base.
Reduction Mechanisms of Adamantane Amides and Related Functionalities
Amides derived from (2-Adamantylmethyl)amine can be reduced to the corresponding secondary amines. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. The mechanism of amide reduction is distinct from that of other carbonyl compounds.
The accepted mechanism for the reduction of a secondary amide, such as an N-(2-Adamantylmethyl)amide, with LiAlH₄ involves the following key steps:
Hydride Attack: A hydride ion from the aluminohydride complex attacks the carbonyl carbon of the amide.
Formation of a Tetrahedral Intermediate: This addition leads to a tetrahedral intermediate where the oxygen atom is coordinated to the aluminum species.
Leaving Group Formation and Elimination: The oxygen, complexed to aluminum, becomes a good leaving group. The lone pair on the nitrogen atom helps to expel the O-Al species, forming an iminium ion intermediate.
Second Hydride Attack: A second hydride ion from LiAlH₄ attacks the electrophilic carbon of the iminium ion, reducing the carbon-nitrogen double bond.
Workup: An aqueous workup protonates the resulting amine to give the final product.
A study on the synthesis of adamantane-substituted amines involved the reduction of amides with a solution of borane (B79455) in tetrahydrofuran (B95107) (BH₃·THF), indicating that this is a viable method for producing these amines from their corresponding amides. strath.ac.uknih.gov
Mechanisms of Palladium-Catalyzed Coupling Reactions Involving Adamantane Amines
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. Adamantane-containing amines, including those with the 2-adamantylmethyl group, can serve as the amine component in these reactions to form N-aryl or N-heteroaryl derivatives.
The catalytic cycle for the Buchwald-Hartwig amination generally involves three main stages:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X), forming a Pd(II) complex.
Amine Coordination and Deprotonation: The adamantane amine coordinates to the Pd(II) center. Subsequent deprotonation by a base generates a palladium-amido complex.
Reductive Elimination: The aryl group and the amino group on the palladium center couple, and the resulting N-arylated adamantane amine is eliminated from the palladium, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The steric bulk of the adamantyl group can significantly influence the efficiency of these reactions. Studies on the Pd-catalyzed amination of dichloroquinolines with various adamantane-containing amines have shown that the bulkiness of the substituent at the nitrogen atom affects the reaction's selectivity and yield. nih.gov For highly sterically hindered amines, the choice of phosphine (B1218219) ligand on the palladium catalyst (e.g., BINAP vs. DavePhos) can be crucial for achieving good results. nih.gov The use of ligands with bulky adamantyl groups, such as Mor-DalPhos, has been shown to be effective in challenging amination reactions. acs.org
Table 2: Key Stages of the Buchwald-Hartwig Amination with an Adamantane Amine
| Stage | Description | Palladium Oxidation State |
| Oxidative Addition | Pd(0) reacts with the aryl halide. | 0 → II |
| Amine Coordination & Deprotonation | The adamantane amine binds to Pd(II) and is deprotonated. | II |
| Reductive Elimination | The N-arylated amine is formed, and the catalyst is regenerated. | II → 0 |
Reactivity of the Primary Amine Moiety Towards Various Electrophiles
The primary amine group in (2-Adamantylmethyl)amine is nucleophilic and will react with a wide range of electrophiles. wikipedia.orgwiley-vch.de The outcomes of these reactions are generally predictable based on the nature of the electrophile.
Alkylation: With alkyl halides (e.g., methyl iodide), the amine can undergo mono- or polyalkylation via an Sₙ2 mechanism. The initial reaction forms a secondary amine, which can then compete with the starting primary amine for the alkyl halide, potentially leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. The bulky adamantyl group may disfavor polyalkylation to some extent due to steric hindrance.
Acylation: As discussed in section 4.1, reaction with acyl chlorides or acid anhydrides leads to the formation of stable amides. This reaction is generally very efficient.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) in the presence of a base yields sulfonamides. This reaction is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.
Reaction with Carbonyls: As detailed in section 4.2, aldehydes and ketones react to form imines.
Michael Addition: As a primary amine, it can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.
The inherent nucleophilicity of the amine is a key determinant of its reactivity. The adamantyl group, being electron-donating through an inductive effect, can slightly enhance the nucleophilicity of the nitrogen atom.
Conformational Dynamics of Adamantane-Containing Amines
The adamantane cage is a rigid structure, meaning its own conformational flexibility is minimal. lumenlearning.com Therefore, the conformational dynamics of (2-Adamantylmethyl)amine are primarily concerned with the rotation around the single bonds connecting the adamantane cage to the methylene (B1212753) group and the methylene group to the amine.
Due to the free rotation around the C-C and C-N single bonds, the molecule can adopt various conformations. The bulky nature of the adamantane group will likely lead to a preference for staggered conformations to minimize steric strain. organicchemistrytutor.com For instance, in a Newman projection looking down the bond between the adamantane ring and the CH₂ group, the amine group would preferentially occupy a position that is anti-periplanar or gauche to the C-H bonds of the adamantane cage, rather than an eclipsed conformation.
A study on the structural properties of highly crowded amides derived from adamantane amines revealed that significant steric strain can lead to out-of-plane distortion of the amide bond and provided thermodynamic data for amide bond rotation (ΔG‡₂₉₈K = 11.5–13.3 kcal·mol⁻¹). strath.ac.uknih.gov While this study focused on amides, it highlights the significant steric influence of the adamantane moiety, which would also be a key factor in the conformational preferences of the parent amine.
Pathways for Fragmentation and Dissociation of Adamantane Cations
In mass spectrometry, the fragmentation and dissociation of the molecular ion of (2-Adamantylmethyl)amine would be influenced by the stability of the resulting cations and radical species. The adamantane cage itself is prone to characteristic fragmentation patterns upon ionization.
For aliphatic amines, a common fragmentation pathway is α-cleavage, where the bond between the carbon atom adjacent to the nitrogen (the α-carbon) and the next carbon is broken. libretexts.orglibretexts.org In the case of (2-Adamantylmethyl)amine, this would involve the cleavage of the bond between the methylene group and the adamantane ring. This would lead to the formation of a stable, resonance-stabilized CH₂=NH₂⁺ ion (m/z = 30) and a 2-adamantyl radical.
The adamantyl cation itself is a subject of significant study. Upon ionization, adamantane can lose a hydrogen atom to form an adamantyl cation (C₁₀H₁₅⁺). nih.gov The 1-adamantyl cation (where the positive charge is on a tertiary carbon) is significantly more stable (by about 45 kJ/mol) than the 2-adamantyl cation (where the charge is on a secondary carbon). nih.gov Therefore, if the initial fragmentation leads to a 2-adamantyl cation, it may undergo rearrangement to the more stable 1-adamantyl cation. nih.gov
Further fragmentation of the adamantane cage itself typically proceeds through the loss of small hydrocarbon fragments, leading to a series of characteristic ions in the mass spectrum. nih.gov
Computational and Theoretical Investigations of 2 Adamantylmethyl Amine Hydrochloride and Adamantane Amines
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic structure and energy of a molecule. For adamantane (B196018) amines, these calculations are particularly useful for elucidating the effects of the bulky adamantane cage on the amine functionality.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. DFT studies on adamantane derivatives have been instrumental in understanding their stability, reactivity, and spectroscopic properties. researchgate.netnih.gov For instance, DFT at the B3LYP/6–31G** level has been used to investigate the structures of isomeric adamantanediyl dications (C10H14²⁺) and protio-adamantyl dications (C10H16²⁺). nih.gov These studies found that the 1,3-adamantanediyl dication, with two bridgehead carbocationic centers, is the most stable C10H14²⁺ structure. nih.gov
In the context of drug delivery, DFT calculations (wB97XD/6-31+G*) have been performed to analyze the interaction of 1-aminoadamantane with nanostructures like graphene and fullerene. biointerfaceresearch.com These studies evaluate stabilized structures and electronic features to predict the feasibility of such systems. biointerfaceresearch.com The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is a common application of DFT that helps to explain the chemical reactivity and stability of molecules. researchgate.netnih.gov Furthermore, DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) approach, are employed to calculate NMR chemical shifts, which can be compared with experimental data to confirm molecular structures. nih.gov
Relative Energies of Adamantanediyl (C10H14²⁺) and Protio-Adamantyl (C10H16²⁺) Dications Calculated via DFT
Relative energies (in kcal/mol) of various dication isomers calculated at the B3LYP/6-31G** level of theory. The most stable isomer in each class is set as the reference (0.0 kcal/mol). Data sourced from computational studies on adamantane cations. nih.gov
| Dication Structure | Description | Relative Energy (kcal/mol) |
|---|---|---|
| 1,3-adamantanediyl dication | Most stable C10H14²⁺ isomer | 0.0 |
| C(3)-C(9) protonated 1-adamantyl dication | Most stable C10H16²⁺ isomer | 0.0 |
| C(3)-H protonated 1-adamantyl dication | A less stable C10H16²⁺ isomer | 18.5 |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on fundamental theoretical principles without the inclusion of experimental data. These approaches are often more computationally demanding than DFT but can provide highly accurate results. An ab initio study at the MP2(full)/6-31G** level was conducted to compute the molecular structure and energetics of adamantonium ions (protonated adamantane). figshare.com This research identified several stable structures, including van der Waals complexes formed by the interaction of adamantyl cations with H₂. figshare.com Such calculations are crucial for determining fundamental properties like proton affinity; the proton affinity of adamantane was estimated to be 175.7 kcal/mol. figshare.com Ab initio methods have also been successfully used to establish steric substituent constants within the adamantane system, offering a reliable way to quantify the steric effects of different functional groups attached to the adamantane core. nih.gov
Predicted Stability Order of Adamantonium Cations from Ab Initio Calculations
The stability order of various adamantonium ion structures as determined by MP2(full)/6-31G** level calculations. The stability decreases from left to right. figshare.com
| Rank | Ion Structure |
|---|---|
| 1 (Most Stable) | 2-adamantyl cation + H₂ complex |
| 2 | C-adamantonium ion |
| 3 | 1-adamantyl cation + H₂ complex |
| 4 | 1-H-adamantonium ion |
| 5 (Least Stable) | 2-H-adamantonium ion |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations are particularly valuable for understanding the dynamic behavior of adamantane amines in complex environments, such as in solution or interacting with biological macromolecules. For example, MD simulations have been used to explore how adamantyl amines bind to and block the M2 proton channel of the influenza A virus. nih.gov These studies can reveal key interactions, such as how the larger girth of a compound allows it to block a drug-resistant mutant channel. nih.gov
MD simulations can also be used to study solvation effects and the stability of protein-ligand complexes. ksu.edu.satandfonline.com In such studies, the system is often equilibrated using specific ensembles like NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature). ksu.edu.sa By analyzing the simulation trajectories, researchers can observe conformational changes and calculate interaction energies (e.g., Coulomb and van der Waals energies) that contribute to the stability of the complex over time. ksu.edu.sa
Prediction of Molecular Geometry and Electronic Structure
A primary goal of computational studies is the prediction of molecular geometry (bond lengths, bond angles) and electronic structure (charge distribution, orbital energies). First-principles investigations have been conducted on adamantane molecules functionalized with amine and ethanamine groups to determine their structural and electronic properties. acs.org These calculations provide optimized geometries that can be compared with experimental data from techniques like X-ray crystallography. researchgate.netstrath.ac.uk
The electronic structure of adamantane amines is heavily influenced by the rigid, cage-like scaffold. Computational methods can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and indicate reactive sites on the molecule. researchgate.net Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insight into the molecule's ability to donate or accept electrons, which is crucial for understanding its reactivity. nih.gov For adamantane cations, ab initio and DFT calculations have been used to predict the structures and relative stabilities of various isomers, revealing the significant role of C-C hyperconjugation in stabilizing the positive charge. nih.govfigshare.com
Analysis of Reaction Pathways and Transition State Geometries
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can elucidate reaction mechanisms and predict reaction kinetics. For adamantane-related compounds, computational methods can be used to explore various reaction pathways. For example, the formation of triaza-adamantanes from pyridine (B92270) aldehydes has been analyzed, considering the intermediacy of imine or immonium species. researchgate.net
The general approach involves locating the transition state geometry, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state (the activation energy) determines the reaction rate. While specific studies on the reaction pathways of (2-Adamantylmethyl)amine hydrochloride are not widely available, the methodologies are well-established. DFT calculations, for instance, have been used to investigate complex reaction mechanisms such as the chlorination of minerals, by exploring different pathways involving adsorption, dissociation, and product formation. rsc.org This same approach can be applied to understand the synthesis and reactivity of adamantane amines.
Theoretical Spectroscopy (e.g., Vibrationally Resolved Electronic Spectroscopy)
Theoretical calculations can predict various types of molecular spectra, which is invaluable for interpreting experimental results. For adamantane and its derivatives, computational methods have been used to calculate vibrational and NMR spectra. Theoretical studies have successfully assigned the normal mode frequencies of adamantane, providing a detailed understanding of its vibrational motions. researchgate.net
First-principles calculations have been used to compute the vibrational signatures (infrared and Raman spectra) of amantadine (B194251) and rimantadine (B1662185) isomers. acs.org By comparing these computed spectra with experimental data, it is possible to identify the presence of different isomers in a sample. acs.org Similarly, theoretical calculations of NMR spectra are crucial. The simplicity of the experimental NMR spectrum of adamantane, which consists of only two main signals, is consistent with its high molecular symmetry. wikipedia.orgacs.org Advanced methods like GIAO-DFT can accurately predict ¹³C NMR chemical shifts for complex structures like adamantane cations, aiding in their characterization. nih.gov
Electronic Properties and Their Relationship to Reactivity and Stability
The electronic properties of a molecule are fundamental to understanding its chemical behavior, including its reactivity and stability. For adamantane derivatives such as this compound, computational and theoretical chemistry provide powerful tools to investigate these properties. Key parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the distribution of electric charge across the molecule, offer significant insights into its potential chemical interactions.
HOMO-LUMO Energy Gaps
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. irjweb.com
Computational studies on adamantane and its derivatives have shown that the functionalization of the adamantane cage significantly influences its electronic properties and the HOMO-LUMO gap. nih.govacs.org While pristine adamantane has a large gap, substitutions can alter this value considerably. For instance, first-principles investigations on adamantane molecules functionalized with amine groups (amino-adamantane) reveal changes in the electronic structure. nih.govacs.org Studies on other substituted adamantanes have demonstrated this effect more broadly:
Heteroatom Doping: Replacing carbon atoms in the adamantane skeleton with elements like germanium has been shown to lower the energy gap in most resulting structures. civilica.com
Boron Substitution: The introduction of boron atoms into the adamantane cage can significantly narrow the HOMO–LUMO gap. A tetra-bora derivative can achieve a 56% reduction in the gap compared to pristine adamantane. mdpi.com
Functional Groups: In a study of adamantane-linked 1,2,4-triazole (B32235) derivatives, the electronic nature of substituents on an attached aryl group was found to influence the HOMO-LUMO energies, thereby affecting the molecule's reactivity profile. nih.gov
The amine functionalization in this compound is expected to introduce electronic perturbations that modify the HOMO-LUMO gap relative to the unsubstituted adamantane core, thus influencing its stability and reactivity.
| Adamantane Derivative Type | Effect on HOMO-LUMO Gap | Implication for Reactivity | Reference |
|---|---|---|---|
| Pristine Adamantane | Large | Low (High Stability) | mdpi.com |
| Boron-Substituted | Significantly Narrowed | Increased | mdpi.com |
| Germanium-Doped | Lowered | Increased | civilica.com |
| Amine-Functionalized | Modified | Altered Reactivity | nih.govacs.org |
Electrostatic Potential Maps and Charge Distribution
Electrostatic potential (ESP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule, allowing for the identification of electron-rich and electron-deficient regions. libretexts.orgdeeporigin.com These maps are invaluable for predicting a molecule's reactive sites and how it will interact with other molecules. mdpi.comnumberanalytics.com Typically, electron-rich areas, which are susceptible to electrophilic attack, are colored red, while electron-deficient areas, prone to nucleophilic attack, are colored blue. mdpi.comresearchgate.net
Pristine adamantane exhibits a uniform ESP, which is consistent with its non-polar character and chemical inertness. mdpi.com However, the introduction of functional groups leads to a heterogeneous charge distribution. mdpi.com For this compound, the presence of the aminomethyl group dramatically alters the ESP of the adamantane cage.
Charge Distribution: The nitrogen atom of the amine group is an electron-rich center, creating a region of negative electrostatic potential. In the hydrochloride salt form, the protonated amine group (-CH2NH3+) would feature electropositive hydrogen atoms, creating a significant region of positive potential.
Reactivity Prediction: The ESP map would predict the nitrogen's lone pair of electrons (in the free amine) as a primary site for interaction with electrophiles. In the salt, the positive region around the ammonium (B1175870) group would be attractive to nucleophiles or negatively charged species.
Computational Analysis: Quantum chemical calculations are used to generate these maps, providing a visual guide to the molecule's polarity and potential for intermolecular interactions, such as hydrogen bonding. mdpi.comresearchgate.net Studies on related charged molecules confirm that charge density analysis can precisely delineate the electronic properties and delocalization within the structure. researchgate.net
Computational Studies on Adamantane Isomers and Clusters
Theoretical investigations have been crucial in characterizing the structural properties of various adamantane amine isomers and the aggregation behavior of adamantane molecules into clusters.
First-principles total energy investigations have been conducted on adamantane molecules functionalized with amine and ethanamine groups, such as the antiviral drugs amantadine and rimantadine. nih.govacs.org These studies compute the structural, electronic, and vibrational properties of different isomers, where the functional group is bonded to different carbon sites on the adamantane cage. By comparing the computed vibrational signatures with experimental infrared and Raman spectra, researchers can identify the specific isomers present in a sample. nih.gov
Beyond single molecules, computational studies have explored the formation and structure of adamantane clusters. Using methodologies like the basin-hopping global optimization method, researchers have predicted the most stable structures for clusters of (C10H16)N. frontiersin.org These studies, which model the intermolecular forces with atom-atom pairwise potentials, indicate that adamantane clusters tend to grow based on an icosahedral packing scheme for up to 14 molecules. frontiersin.org Above this size, a structural transition to a face-centered cubic arrangement is observed. frontiersin.org The predicted stabilities for clusters of specific sizes (known as "magic numbers"), such as N = 13, 19, and 38, are consistent with these packing motifs and align with experimental mass spectrometry data. frontiersin.org Additionally, quantum chemical calculations have been employed to simulate the electronic spectra of cationic adamantane clusters, providing further insight into their properties. nih.gov
Molecular Modeling and Docking Studies for Structure-Reactivity Relationships
Molecular modeling and docking are powerful computational techniques used to investigate how adamantane derivatives interact with biological targets at the molecular level, thereby elucidating their structure-reactivity relationships. researchgate.netnih.gov Docking simulations predict the preferred orientation and binding affinity of a ligand within the active site of a protein, offering insights that can guide the development of new therapeutic agents. nih.govnih.gov
The adamantane cage is a highly valued scaffold in medicinal chemistry due to its rigid, lipophilic nature, which often allows it to fit snugly into hydrophobic pockets within protein active sites. nih.gov Docking studies have been instrumental in understanding the activity of various adamantane amines:
Enzyme Inhibition: Molecular docking has been used to study amantadine derivatives as potential urease inhibitors. These simulations predict binding energies and identify key hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme's active site, explaining the basis of their inhibitory activity. nih.gov
Target-Specific Interactions: Docking analyses have predicted the binding of adamantane-linked compounds to various therapeutic targets. For example, adamantane-triazole derivatives were docked into the active site of the 11β-HSD1 enzyme, which is implicated in obesity and diabetes, to predict their binding affinity. nih.gov In another study, adamantane-based compounds were analyzed for their potential to bind to human sphingosine (B13886) kinase 1, a known cancer target. acs.org
Guiding Drug Design: The insights gained from these computational models are crucial for rational drug design. By understanding the specific interactions that lead to high binding affinity, chemists can design new derivatives with improved potency and selectivity. nih.govnih.gov For instance, if a docking study reveals an unoccupied hydrophobic pocket, the adamantane scaffold can be modified to better fill that space, potentially increasing the compound's efficacy.
Synthetic Applications and Derivatization Chemistry of 2 Adamantylmethyl Amine Hydrochloride
Synthesis of Amide Derivatives
The primary amine functionality of (2-Adamantylmethyl)amine, liberated from its hydrochloride salt typically by treatment with a base, readily undergoes acylation reactions to form a wide range of amide derivatives. This transformation is fundamental in medicinal chemistry and materials science, allowing for the covalent linkage of the bulky adamantane (B196018) moiety to other molecules of interest.
Standard amide coupling methods are effective for this purpose. The Schotten-Baumann reaction, which involves the reaction of the amine with an acyl chloride or anhydride (B1165640) in the presence of a base, is a common approach. fishersci.ithud.ac.uk Alternatively, modern peptide coupling reagents can be employed to facilitate the reaction between (2-Adamantylmethyl)amine and a carboxylic acid. These reagents, such as carbodiimides (e.g., DCC, EDC) often used with additives like HOBt or HOAt, activate the carboxylic acid for nucleophilic attack by the amine. fishersci.it
The reaction can be generalized as follows: (2-Adamantylmethyl)amine + R-CO-X → (2-Adamantylmethyl)amino-CO-R + H-X Where R-CO-X can be a carboxylic acid (activated in situ), an acyl chloride, or an anhydride.
These synthetic strategies have been used to prepare novel carboxamides containing adamantane fragments, which can then be further modified or studied for their chemical properties. researchgate.net For instance, adamantane-containing amines have been reacted with p-toluenesulfonyl isocyanate to yield N-p-tolylsulfonylcarbamoyl derivatives. researchgate.net
Table 1: Examples of Reagents for Amide Synthesis with (2-Adamantylmethyl)amine
| Acylating Agent Type | Specific Example | Activating/Coupling Agent | Byproduct |
|---|---|---|---|
| Acyl Chloride | Acetyl chloride | Base (e.g., Triethylamine) | Triethylammonium chloride |
| Carboxylic Acid | Benzoic acid | EDC/HOBt | EDC-urea, Water |
| Anhydride | Acetic anhydride | Base (e.g., Pyridine) | Pyridinium acetate |
Formation of Schiff Bases and Imines
(2-Adamantylmethyl)amine hydrochloride serves as a precursor to the free amine, which can participate in condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. chemistrysteps.com This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule, a process typically catalyzed by mild acid. libretexts.orglibretexts.org The formation of the C=N double bond is a robust and versatile reaction for creating new molecular structures. iosrjournals.orgorganic-chemistry.org
The general reaction is: (2-Adamantylmethyl)amine + R-CO-R' → (2-Adamantylmethyl)imino-C(R)(R') + H₂O
Table 2: Carbonyl Compounds for Schiff Base Formation
| Carbonyl Compound | Product Type | Potential Application |
|---|---|---|
| Salicylaldehyde | Salicylidene-imine | Metal coordination ligand |
| Benzaldehyde | Benzylidene-imine | Synthetic intermediate |
| Acetone | Propan-2-imine | Protecting group |
Preparation of Adamantane-Containing Heterocyclic Compounds
The amine group of (2-Adamantylmethyl)amine is a key functional handle for the construction of various adamantane-containing heterocyclic compounds. These structures are of significant interest in medicinal chemistry due to the favorable pharmacokinetic properties often imparted by the adamantane group. asianpubs.orgasianpubs.org
Synthetic routes can involve the amine acting as a nucleophile to participate in ring-forming reactions. For instance, adamantane amines can be used to synthesize complex heterocyclic systems like spiro-pyrrolidines and spiro-piperidines. nih.gov Research has described the synthesis of 2-(1-Adamantylmethyl)tetrahydropyridines, showcasing the integration of the adamantylmethyl moiety into a heterocyclic ring. researchgate.net In another example, adamantane derivatives have been prepared where the amino group is acylated with chloroacetyl chloride and subsequently used to build a pyrrolidine (B122466) ring, resulting in compounds like 1-{[(3-hydroxy-1-adamantyl)amino]acetyl}-2-cyano-(S)-pyrrolidine. asianpubs.orgasianpubs.org The construction of such molecules often involves multi-step syntheses where the adamantane amine is a crucial starting material. nih.gov
Functionalization with Additional Adamantane Fragments
The reactivity of the amine allows for the synthesis of molecules containing multiple adamantane cages. Such compounds are explored for their unique steric and electronic properties and as building blocks for advanced materials. A straightforward approach involves the acylation of (2-Adamantylmethyl)amine with an adamantane-containing carboxylic acid chloride, such as adamantane-1-carbonyl chloride. researchgate.net
(2-Adamantylmethyl)amine + (Adamantane)-COCl → (2-Adamantylmethyl)amino-CO-(Adamantane) + HCl
The resulting amide links two adamantane cages. Subsequent reduction of the amide carbonyl group, for example with lithium aluminum hydride, can then yield a secondary amine possessing two adamantane fragments connected by a methylene (B1212753) bridge. researchgate.net This strategy provides a route to bis-adamantane structures with defined spacing and orientation between the bulky cages. The synthesis of bis-[1-(adamantan-1-yl)ethyl]amine hydrochloride has also been reported, demonstrating the feasibility of creating molecules with multiple adamantyl groups centered around a nitrogen atom. researchgate.net
Development of Adamantane-Based Ligands for Metal Complexation
The incorporation of an adamantane group into a ligand can influence the properties of the resulting metal complex, such as its solubility, stability, and steric environment around the metal center. (2-Adamantylmethyl)amine can be readily converted into effective chelating ligands.
A common strategy is to first form a Schiff base with an aldehyde that contains another donor atom, such as pyridine-2-carbaldehyde. The resulting imine is a bidentate ligand capable of coordinating to a metal ion through both the imine nitrogen and the pyridine (B92270) nitrogen. This approach has been successfully used to create adamantyl 2-pyridylhydrazone ligands which form stable complexes with various transition metals, including Cu(II), Co(II), Ni(II), and Zn(II). nih.govsemanticscholar.org
Another design involves connecting adamantane spacers to coordinating moieties like imidazole (B134444) or benzimidazole. While not directly starting from (2-Adamantylmethyl)amine, these studies show that adamantane-containing bidentate ligands can form one-dimensional chains or two-dimensional sheets with metal ions like Co(II) and Cd(II), demonstrating their utility in constructing coordination polymers. nih.gov
Supramolecular Assembly Involving (2-Adamantylmethyl)amine Moieties
The adamantane group is a classic guest moiety in host-guest chemistry, renowned for its strong and specific non-covalent interactions with host molecules, particularly cyclodextrins. nih.gov The size and shape of the adamantyl cage are highly complementary to the hydrophobic cavity of β-cyclodextrin, leading to the formation of stable inclusion complexes with high association constants. nih.govresearchgate.netmdpi.com
The (2-Adamantylmethyl)amine moiety can thus act as a handle to direct supramolecular assembly. By incorporating this group into a larger molecule, the adamantane "foot" can anchor the structure to a surface or another molecule functionalized with a cyclodextrin (B1172386) host. This principle is widely used in the construction of drug delivery systems, molecular sensors, and self-assembling nanomaterials. mdpi.com The amine part of the molecule can be used for covalent attachment, while the adamantane part provides the non-covalent recognition element.
Incorporation into Polymeric and Advanced Material Precursors
The unique properties of the adamantane unit—namely its rigidity, thermal stability, and well-defined diamondoid structure—make it an attractive component for advanced materials. (2-Adamantylmethyl)amine serves as a valuable precursor for incorporating this bulky cage into polymers and other materials. researchgate.net
The primary amine provides a reactive site for polymerization reactions. For example, it can be reacted with diacyl chlorides or diepoxides to form polyamides or polyepoxides, respectively. The presence of the pendant adamantylmethyl group along the polymer backbone can significantly alter the material's properties, such as increasing its glass transition temperature (Tg), enhancing its thermal stability, and improving its solubility in organic solvents.
Furthermore, adamantane derivatives are used as rigid three-dimensional linkers in the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). researchgate.net The tetrahedral geometry of adamantane can be exploited to create highly porous, stable, and ordered network structures. researchgate.netresearchgate.net (2-Adamantylmethyl)amine, after suitable modification, can be used as a monomeric building block for such framework materials.
Derivatization for Specialized Analytical Probes (e.g., Nanopore Sensing Labels)
The unique structural properties of the adamantane cage—its rigidity, hydrophobicity, and well-defined geometry—make it an attractive moiety for the development of specialized analytical probes. The derivatization of this compound serves as a pathway to create molecular tools tailored for advanced sensing applications, particularly in the realm of nanopore technology. The primary amine group of (2-Adamantylmethyl)amine provides a versatile chemical handle for conjugation to reporter molecules or for modification to enhance its interaction with a sensor element.
In nanopore sensing, the passage of an analyte through a nanoscopic pore results in a characteristic disruption of an ionic current. The magnitude and duration of this current blockade can be used to identify the analyte. However, small molecules or those with similar charge and size can be difficult to distinguish. To overcome this, a common strategy is to label the analyte with a larger molecular tag that produces a more distinct and recognizable signal. The adamantane group is particularly well-suited for this purpose due to its bulky and rigid structure, which can generate a well-defined and reproducible current signature as it passes through or interacts with the nanopore.
Recent advancements in nanopore technology have highlighted the utility of adamantane derivatives for enhancing the resolution of amino acid identification. In these approaches, an adamantane-containing molecule is used to tag amino acids, thereby improving their spatial resolution and leading to more distinctive current signals during translocation through a nanopore like α-hemolysin. nih.gov While these studies have often employed reagents like 1-adamantyl isocyanate to label the N-terminus of amino acids, the underlying principle demonstrates the value of the adamantane cage as a signal enhancer in nanopore analytics. nih.gov
The derivatization of (2-Adamantylmethyl)amine can be approached through several well-established chemical reactions targeting the primary amine. These methods allow for the covalent attachment of the adamantane moiety to other molecules, transforming the simple amine into a sophisticated analytical probe. The choice of derivatization chemistry depends on the nature of the target molecule and the desired linkage.
Common amine-reactive chemical groups that can be used to derivatize (2-Adamantylmethyl)amine include:
Active Esters (e.g., N-hydroxysuccinimide esters): These reagents react with the primary amine to form stable amide bonds. This is a widely used method for labeling proteins and other biomolecules. thermofisher.com
Isothiocyanates: These compounds react with amines to form thiourea (B124793) linkages. thermofisher.com
Sulfonyl Chlorides (e.g., Dansyl chloride): This class of reagents reacts with primary amines to create stable sulfonamides. Dansyl chloride, in particular, is a fluorogenic reagent, meaning the resulting derivative is highly fluorescent, which can be exploited in optical detection methods. nih.govresearchgate.net
Aldehydes and Ketones: Through reductive amination, (2-Adamantylmethyl)amine can be conjugated to molecules containing carbonyl groups, forming a stable amine linkage.
These derivatization strategies enable the synthesis of a variety of analytical probes. For example, by reacting (2-Adamantylmethyl)amine with a fluorescent dye that has been activated with an N-hydroxysuccinimide ester, a fluorescent adamantane-tagged probe can be created. Such a probe could be used in fluorescence-based assays or for imaging.
In the context of nanopore sensing, (2-Adamantylmethyl)amine can be envisioned as a key building block for creating custom labels. For instance, it could be derivatized with a chemical group that specifically binds to a target analyte. The resulting conjugate, now bearing the adamantane tag, would produce a characteristic signal upon entering the nanopore, allowing for the indirect detection of the target analyte.
Another potential application lies in supramolecular chemistry, where adamantane is well-known for its strong host-guest interactions with cyclodextrins. researchgate.net (2-Adamantylmethyl)amine could be derivatized to incorporate a recognition element for a specific analyte. This probe could then be captured by a cyclodextrin molecule immobilized within or near the nanopore. The binding and unbinding of the probe, modulated by the presence of the target analyte, would create a distinct signaling pattern.
The following interactive table summarizes potential derivatization reactions for (2-Adamantylmethyl)amine to create specialized analytical probes.
| Reactive Group on Probe | Resulting Linkage | Class of Probe Created | Potential Application |
|---|---|---|---|
| N-hydroxysuccinimide (NHS) ester | Amide | Adamantane-labeled biomolecule | Nanopore sensing, Immunoassays |
| Isothiocyanate | Thiourea | Adamantane-tagged small molecule | Chromatography, Nanopore sensing |
| Sulfonyl Chloride (e.g., Dansyl chloride) | Sulfonamide | Fluorescent adamantane probe | Fluorescence microscopy, HPLC with fluorescence detection |
| Aldehyde | Secondary Amine (via reductive amination) | Adamantane-functionalized surface | Biosensor development |
Q & A
Basic Research Questions
Q. What are the established synthesis routes for (2-Adamantylmethyl)amine hydrochloride, and how can they be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves adamantane derivatives as starting materials. For example, 2-Adamantylamine Hydrochloride (CAS 10523-68-9) is synthesized via amination of adamantane precursors under controlled conditions, with purification via recrystallization . Key parameters include reaction temperature (e.g., >300°C melting point suggests thermal stability) and solvent selection to avoid side reactions. Reproducibility requires strict control of anhydrous conditions and stoichiometric ratios of reagents like HCl for hydrochloride salt formation .
Q. What analytical techniques are recommended for purity assessment and structural confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and H-H COSY spectra to assign hydrogen environments. Ethyl paraben can serve as an internal standard for quantitative NMR (qNMR) purity determination .
- Mass Spectrometry (MS) : Confirm molecular weight (187.71 g/mol for ) and fragmentation patterns .
- Melting Point Analysis : Validate purity via lit. values (>300°C) .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data when characterizing this compound?
- Methodological Answer : Contradictions in NMR spectra (e.g., unexpected peaks) may arise from residual solvents, degradation products, or stereoisomers. Solutions include:
- Relaxation Delay Optimization : Adjust NMR parameters to ensure complete signal decay and accurate integration .
- Comparative Analysis : Cross-reference with databases (e.g., PubChem) for canonical SMILES or InChI keys (e.g.,
WLDWDRZITJEWRJ-ZDAMNCSYSA-Nfor 2-Adamantylamine Hydrochloride) . - Degradation Checks : Monitor storage conditions (e.g., avoid long-term storage, which may introduce impurities) .
Q. What experimental design principles should guide studies on the compound’s degradation under varying storage conditions?
- Methodological Answer :
- Controlled Variables : Temperature (e.g., 4°C vs. room temperature), humidity, and light exposure.
- Analytical Endpoints : Use HPLC-MS to track degradation products (e.g., free adamantylamine or oxidized derivatives).
- Data Interpretation : Compare degradation kinetics with safety guidelines (e.g., TCI America’s SDS recommendations for disposal after degradation) .
Q. How can conflicting toxicity data in literature be reconciled for this compound?
- Methodological Answer :
- Dose-Response Studies : Conduct in vitro assays (e.g., cytotoxicity in HEK293 cells) with standardized protocols.
- Metabolite Analysis : Identify metabolites via LC-MS, as seen in studies on structurally similar compounds like 2-amino-1-naphthol hydrochloride .
- Cross-Species Validation : Compare rodent and human cell line responses to address species-specific toxicity .
Methodological Best Practices
Q. What are the safety and compliance protocols for handling this compound in academic labs?
- Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to mitigate skin/eye irritation risks .
- Waste Disposal : Follow federal/state regulations (e.g., US EPA 40 CFR Part 261) for halogenated amine disposal. Neutralize acidic residues before disposal .
- Documentation : Maintain updated SDS files and lab-specific risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
